Enhanced Lipophilicity Versus the Unsubstituted Phenyl Analogue
The ortho‑brominated derivative exhibits a computed XLogP3 of 3.7, compared with 3.0 for the unsubstituted N‑(benzotriazol‑1‑ylmethyl)aniline [1]. This difference of 0.7 log units indicates markedly increased lipophilicity, which can translate into altered membrane permeability, protein‑binding propensity, or extraction behaviour in biphasic systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | N‑(benzotriazol‑1‑ylmethyl)aniline (CAS 62001‑29‑0): XLogP3 = 3.0 |
| Quantified Difference | Δ = +0.7 log units |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021/2025 releases. |
Why This Matters
For procurement decisions where physicochemical profile dictates suitability for a given assay format or partitioning behaviour, the quantified lipophilicity gap provides a rational basis for selecting the ortho‑bromo derivative over the unsubstituted lead.
- [1] PubChem CID 836198 (target) and CID 569724 (unsubstituted analogue); XLogP3 values 3.7 and 3.0. View Source
